

Torbafylline Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Torbafylline

CAS No.: 105102-21-4

Cat. No.: S572447

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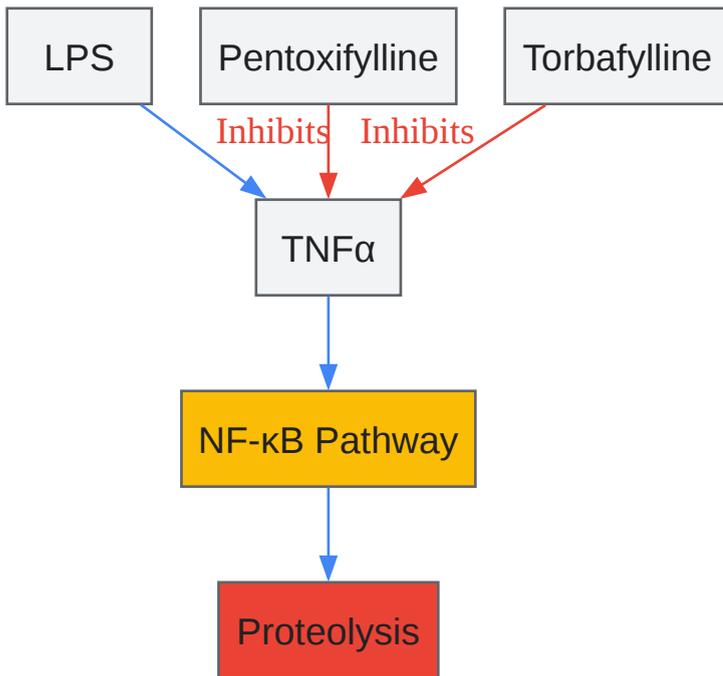
The table below consolidates the core data available for **Torbafylline**.

Property	Description
Drug Type	Small molecule drug [1]
Synonyms	Torbaphylline [1]
CAS Registry Number	105102-21-4 [1]
Molecular Formula	$C_{16}H_{26}N_4O_4$ [1]
Primary Target	Phosphodiesterase (PDE) [1]
Mechanism of Action	cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1]
Highest Phase of Development	Phase 2 (Discontinued) [1]
Therapeutic Area	Peripheral Arterial Disease [1]

Mechanism and Experimental Evidence

Torbafylline is classified as a **competitive nonselective phosphodiesterase (PDE) inhibitor** [2]. By inhibiting PDE, it increases intracellular concentrations of cyclic nucleotides (cAMP and cGMP), leading to

smooth muscle relaxation and suppression of inflammatory responses [2]. One specific studied mechanism involves the **TNF- α /NF- κ B pathway**:



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*Figure 1: **Torbafylline** inhibits TNF- α induced proteolysis via NF- κ B pathway. Based on experimental data from [3].*

A key study investigated the role of TNF- α in activating muscle proteolysis. The experimental workflow and findings are summarized below [3]:

- **Objective:** Determine if inhibition of TNF α production prevents activation of proteolytic pathways in muscle during acute inflammation.
- **Model:** Rats injected with bacterial endotoxin (LPS) to induce inflammation.
- **Intervention:** Rats were pre-treated with Pentoxifylline or **Torbafylline** before LPS injection.
- **Key Measurement:** Circulating TNF- α levels and expression of proteolysis-related genes (Atrogin-1, MuRF1) in skeletal muscle.
- **Result:** Inhibition of TNF α production by **Torbafylline** decreased proteolysis mediated by the ubiquitin-proteasome system (UPS) [3]. The study concluded that while **Torbafylline** could inhibit this pathway, glucocorticoid signaling played a more critical role in driving muscle loss in that specific model [3].

Information for Researchers

The discontinued status of **Torbafylline** means that public data is sparse. For your research, consider the following:

- **Explore Broader Drug Class:** The mechanism of **Torbafylline** is similar to other methylxanthines like **theophylline** [4] [5] [2]. Research on these well-characterized drugs may provide valuable insights into PDE inhibition.
- **Investigate Newer Analogs:** Focus your research on more recent PDE inhibitors that may share a similar mechanism but have advanced further in development.
- **Consult Patent and Database Sources:** For the most comprehensive information on discontinued compounds like **Torbafylline**, specialized commercial intelligence platforms (e.g., PatSnap) may hold more detailed data.

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References

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2. Theophylline - an overview [[sciencedirect.com](https://www.sciencedirect.com)]
3. Role of IGF-I and the TNF α /NF- κ B pathway in the induction of ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. Theophylline - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. Theophylline [en.wikipedia.org]

To cite this document: Smolecule. [Torbafylline Profile Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572447#what-is-torbafylline>]

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